I-CBP112 is a potent and selective small molecule inhibitor of the bromodomains of the transcriptional coactivators CREB-binding protein (CBP) and E1A-binding protein p300 (p300/CBP). [] These proteins play crucial roles in regulating gene expression through acetylation of histones and other proteins. I-CBP112 acts as an acetyl-lysine competitive protein-protein interaction inhibitor, specifically targeting the bromodomains of CBP/p300. [] This selectivity makes I-CBP112 a valuable tool for dissecting the specific roles of CBP/p300 bromodomains in various biological processes and disease models.
I-CBP112 is a selective small molecule inhibitor targeting the bromodomains of the transcriptional coactivators CREB-binding protein and p300. These proteins play crucial roles in regulating gene expression by interacting with acetylated lysine residues on histones and other proteins, making them significant in various biological processes, including cancer development. The compound has garnered attention for its potential therapeutic applications in hematological malignancies and solid tumors.
I-CBP112 was developed by the Structural Genomics Consortium as part of efforts to create chemical probes that selectively inhibit bromodomain-containing proteins. It is classified as a bromodomain inhibitor, specifically targeting the bromodomains of CREB-binding protein and p300, which are involved in chromatin remodeling and transcriptional regulation. The compound has been shown to exhibit selectivity against other bromodomain proteins, making it a valuable tool for studying the function of these proteins in cellular contexts .
The synthesis of I-CBP112 involves several key steps, primarily focusing on the benzo-oxazepine core structure that characterizes this compound class. The synthesis process typically includes:
The specific details of the synthetic route are often proprietary or described in detail in specialized publications .
I-CBP112 has a well-defined molecular structure characterized by its ability to mimic acetyl-lysine residues. Key features include:
Data from crystallographic studies reveal that I-CBP112 binds with an induced fit mechanism, leading to conformational changes in the target protein .
I-CBP112 undergoes various chemical interactions upon binding to its target:
These interactions are critical for its selectivity and potency as an inhibitor.
The mechanism of action of I-CBP112 involves several steps:
This mechanism highlights its potential as a therapeutic agent in cancer treatment.
I-CBP112 possesses several notable physical and chemical properties:
These properties make I-CBP112 suitable for both in vitro and potential future in vivo applications.
I-CBP112 has multiple scientific uses:
I-CBP112 (CAS 1640282-31-0) is a synthetically developed small-molecule inhibitor that selectively targets the bromodomains of the CREB-binding protein (CBP) and E1A-binding protein p300 (EP300). These closely related transcriptional coactivators belong to the lysine acetyltransferase (KAT) family, specifically classified as KAT3A and KAT3B. Structurally, I-CBP112 has a molecular weight of 468.59 g/mol and a chemical formula of C₂₇H₃₆N₂O₅. The compound features a chiral center with a (S)-configured methylpiperidinylmethoxy group, critical for its interaction with the bromodomain's hydrophobic pocket [1] [5] [9].
Bromodomains are evolutionarily conserved protein modules that recognize ε-N-acetylated lysine residues on histones and non-histone proteins, facilitating the assembly of transcriptional complexes. I-CBP112 acts as an acetyl-lysine competitive inhibitor, disrupting protein-protein interactions essential for transcriptional activation. Its selectivity profile distinguishes it from pan-bromodomain inhibitors like BET family inhibitors. Biochemical assays reveal dissociation constants (Kd) of 151 ± 6 nM for CBP and 167 ± 8 nM for p300, while showing >30-fold selectivity over other bromodomains (e.g., BRD4(1) Kd >5 µM; ATAD2, BAZ2B, PCAF) [4] [5] [9].
Stereospecific side chain optimizing steric complementarity [1] [9]
Solubility and Stability:
Table 1: Selectivity Profile of I-CBP112 Across Bromodomains
Bromodomain Target | Kd or IC₅₀ (µM) | Selectivity vs. CBP/p300 |
---|---|---|
CBP | 0.151 | Reference |
p300 | 0.167 | Reference |
BRD4(1) | >5 | >30-fold |
BRD2(2) | >10 | >60-fold |
ATAD2 | >10 | >60-fold |
PCAF | >10 | >60-fold |
Data compiled from biochemical binding assays [4] [5] [9].
I-CBP112 emerged from targeted drug discovery efforts led by the Structural Genomics Consortium (SGC) to develop chemical probes for understudied bromodomains. Its optimization began with fragment-based screening against the CBP/p300 bromodomain, followed by structure-activity relationship (SAR) studies to enhance potency and selectivity. Key milestones include:
The development addressed a critical gap in epigenetic drug discovery, as CBP/p300 bromodomains were historically considered "undruggable" due to their shallow binding sites. I-CBP112 became one of the first selective inhibitors to demonstrate cellular target engagement, evidenced by:
I-CBP112 exerts its effects by disrupting the recruitment of CBP/p300 to acetylated chromatin sites, thereby altering transcriptional programs. These proteins serve as master coactivators for oncogenes (e.g., MYC), lineage-specific transcription factors (e.g., GATA1), and nuclear receptors.
Mechanism of Action:
Table 2: Cellular Effects of I-CBP112 Across Cancer Models
Cell Line | Phenotypic Effect | Key Molecular Changes | Reference |
---|---|---|---|
K562 (CML) | Impaired proliferation; G0/G1 arrest | ↓MYC, ↓GATA1 targets; ↓H3K27ac | [2] |
MLL-AF9+ AML | Reduced leukemia-initiating potential | Induced differentiation | [1] |
HL-60 (AML) | GI₅₀ >50 µM | Minimal cytotoxicity | [1] |
MCF7 (Breast cancer) | GI₅₀ >50 µM | Context-dependent response | [8] |
Therapeutic Implications:
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